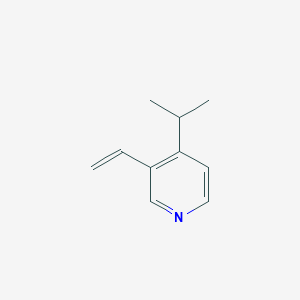
4-Isopropyl-3-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of an isopropyl group at the 4-position and a vinyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-vinylpyridine typically involves the alkylation of 3-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution with the isopropyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Isopropyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and chemical resistance.
Biology: The compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty polymers and coatings, which find applications in electronics, automotive, and aerospace industries.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-vinylpyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The pyridine ring can interact with metal ions, forming coordination complexes that can act as catalysts in various chemical reactions.
Pathways: The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties. The isopropyl group can influence the solubility and reactivity of the compound, making it suitable for specific applications.
Comparison with Similar Compounds
4-Isopropyl-3-vinylpyridine can be compared with other vinylpyridine derivatives, such as 2-vinylpyridine and 4-vinylpyridine:
2-Vinylpyridine: This compound has the vinyl group at the 2-position of the pyridine ring. It is used in the synthesis of polymers with different properties compared to this compound.
4-Vinylpyridine: This compound has the vinyl group at the 4-position of the pyridine ring. It is commonly used in polymer chemistry and has applications in the production of specialty polymers and coatings.
Uniqueness: this compound is unique due to the presence of both the isopropyl and vinyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-ethenyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-11-6-5-10(9)8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
BPQGOEKYLZVUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















